molecular formula C8H11NOS B3235806 (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol CAS No. 1355179-37-1

(5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol

Cat. No.: B3235806
CAS No.: 1355179-37-1
M. Wt: 169.25 g/mol
InChI Key: GRASETBKPYTNFX-UHFFFAOYSA-N
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Description

(5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol is an organic compound characterized by a pyridine ring substituted with a methyl group at the 5-position, a methylsulfanyl group at the 6-position, and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Substitution Reactions:

    Methanol Group Addition: The methanol group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

  • (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-phenyl-methanone
  • (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-boronic acid

Comparison: (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

(5-methyl-6-methylsulfanylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6-3-7(5-10)4-9-8(6)11-2/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRASETBKPYTNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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